molecular formula C16H8ClF5N2O5 B1285320 AVE5688

AVE5688

Cat. No.: B1285320
M. Wt: 438.69 g/mol
InChI Key: NWQGDIBCFLDHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AVE5688 is a small molecule inhibitor of glycogen phosphorylase, an enzyme that plays a crucial role in glycogen metabolism. This compound has shown potential in the research of type 2 diabetes due to its ability to inhibit glycogen phosphorylase activity, thereby regulating glucose levels in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AVE5688 involves multiple steps, including the formation of acyl urea and quinolone derivatives. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for research applications .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

AVE5688 exerts its effects by binding to the AMP site of glycogen phosphorylase, thereby inhibiting its activity. This binding stabilizes the inactive conformation of the enzyme, reducing its ability to catalyze the breakdown of glycogen into glucose. The molecular targets involved include the phosphorylated and non-phosphorylated forms of glycogen phosphorylase .

Comparison with Similar Compounds

Similar Compounds

  • AVE2865
  • AVE9423
  • CP-91149
  • Ingliforib

Uniqueness

AVE5688 is unique due to its specific binding affinity and inhibitory potency towards glycogen phosphorylase. It has shown a distinct thermodynamic profile compared to other inhibitors, making it a valuable compound for research in glycogen metabolism and type 2 diabetes .

Properties

Molecular Formula

C16H8ClF5N2O5

Molecular Weight

438.69 g/mol

IUPAC Name

4-[(2-chloro-4,5-difluorobenzoyl)carbamoylamino]-3-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C16H8ClF5N2O5/c17-8-5-10(19)9(18)4-7(8)13(25)24-15(28)23-11-2-1-6(14(26)27)3-12(11)29-16(20,21)22/h1-5H,(H,26,27)(H2,23,24,25,28)

InChI Key

NWQGDIBCFLDHDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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